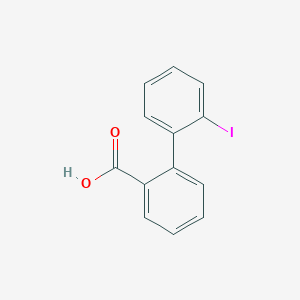

2'-Iodobiphenyl-2-carboxylic acid

Description

Theoretical Frameworks of Biphenyl (B1667301) Systems

The structural and energetic properties of biphenyl systems are governed by a delicate balance of electronic and steric effects. A key feature is the rotation around the central carbon-carbon single bond, which dictates the dihedral angle between the two phenyl rings. In its ground state, biphenyl adopts a twisted conformation, with a dihedral angle of approximately 44.4 degrees, as determined by electron diffraction experiments. scispace.com This non-planar arrangement minimizes the steric repulsion between the ortho-hydrogen atoms on adjacent rings. scispace.com

Theoretical studies, employing methods such as density functional theory (DFT) and coupled cluster calculations, have been crucial in understanding the torsional barriers of biphenyl. acs.orgacs.org The planar conformation, where the dihedral angle is 0 degrees, represents a transition state with a higher energy level due to significant steric hindrance between the ortho-hydrogens. scispace.com Conversely, the perpendicular conformation (90-degree dihedral angle) is also a transition state, primarily because it disrupts the π-electron delocalization across the two rings. scispace.com The interplay between these steric and electronic factors is a central theme in the theoretical analysis of biphenyl derivatives. The substitution pattern on the biphenyl framework can significantly influence the preferred dihedral angle and the rotational energy barrier.

Contextual Significance of Halogenated Biphenyls

Halogenated biphenyls, particularly polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), have a complex history. ontosight.aipageplace.de Due to their high thermal stability, non-flammability, and electrical insulating properties, they were widely used in industrial applications such as dielectric fluids in transformers and capacitors, heat transfer systems, and as flame retardants. ontosight.aicdc.gov

However, the chemical stability that made them industrially valuable also contributes to their persistence in the environment. ontosight.aipageplace.de Many halogenated biphenyls are now recognized as persistent organic pollutants (POPs) that can bioaccumulate in food chains, leading to significant environmental and health concerns, including potential carcinogenicity and reproductive issues. ontosight.aipageplace.de This has led to strict regulations and bans on the production and use of many of these compounds. ontosight.ai Despite these concerns, the study of halogenated biphenyls continues to be important, not only for understanding their environmental fate and toxicological profiles but also for their utility in modern organic synthesis where the halogen atom can serve as a reactive site for forming new chemical bonds. ontosight.ai For instance, halogenated biphenyls are key substrates in various cross-coupling reactions. ontosight.ai

Rationale for Focused Research on 2'-Iodobiphenyl-2-carboxylic Acid

The focused research on this compound stems from its unique combination of structural features: a biphenyl core, a carboxylic acid group, and an iodine substituent at a strategic position. This specific arrangement makes it a valuable building block in organic synthesis.

The iodine atom at the 2'-position is a particularly effective leaving group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for constructing biaryl compounds. gre.ac.ukwikipedia.orgsmolecule.com The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl, making iodinated compounds like this compound highly sought-after starting materials. wikipedia.org The presence of the carboxylic acid group at the 2-position provides a site for further functionalization or can be used to direct the regioselectivity of certain reactions.

The synthesis of this compound itself can be achieved through methods like the Ullmann condensation or Suzuki coupling. wikipedia.orgslideshare.netwikipedia.orgorganic-chemistry.orgbyjus.com For example, an Ullmann-type reaction can be employed to couple an aryl halide with a substituted aniline (B41778) or phenol (B47542) derivative. wikipedia.orgsynarchive.com The Suzuki coupling, a palladium-catalyzed reaction, provides a versatile route to unsymmetrical biaryls by reacting an aryl halide with an arylboronic acid. gre.ac.ukwikipedia.orgorgsyn.orgacs.orgnih.gov

The distinct properties of this compound, particularly the reactivity conferred by the iodine substituent, make it a valuable intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉IO₂ | nih.gov |

| Molecular Weight | 324.11 g/mol | nih.gov |

| IUPAC Name | 2-(2-iodophenyl)benzoic acid | nih.gov |

| XLogP3 | 3.5 | nih.gov |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Comparison of Synthetic Routes for Biphenyl Structures

| Reaction | Description | Key Features |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron species with an organohalide. wikipedia.org | Widely used for synthesizing unsymmetrical biphenyls; tolerant of many functional groups. gre.ac.ukwikipedia.org |

| Ullmann Reaction | Copper-catalyzed coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.com | Typically requires high temperatures; useful for symmetrical biphenyls. wikipedia.orgbyjus.com |

| Ullmann Condensation | Copper-promoted reaction of an aryl halide with a nucleophile (e.g., alcohol, amine) to form aryl ethers, amines, etc. wikipedia.orgsynarchive.com | An important method for forming carbon-heteroatom bonds. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9IO2 |

|---|---|

Molecular Weight |

324.11 g/mol |

IUPAC Name |

2-(2-iodophenyl)benzoic acid |

InChI |

InChI=1S/C13H9IO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) |

InChI Key |

PGWCDJMLFYHAAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2I)C(=O)O |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of 2 Iodobiphenyl 2 Carboxylic Acid

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in 2'-Iodobiphenyl-2-carboxylic acid is a key site for synthetic modifications. The iodine atom can serve as a leaving group in various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysis has proven to be a powerful tool for the functionalization of this compound. The high reactivity of the C-I bond towards oxidative addition to palladium(0) complexes initiates a variety of catalytic cycles leading to important molecular scaffolds.

One of the most significant applications of this compound and its derivatives is in the synthesis of fluorenones and related polycyclic aromatic compounds through palladium-catalyzed intramolecular annulation. researchgate.netnih.gov These reactions typically involve the formation of a new five-membered ring through a C-H activation and carbonylation sequence.

A notable example is the palladium-catalyzed intermolecular selective C-H cyclocarbonylation of 2-iodobiphenyls using vinylene carbonate as a carbon monoxide source to produce fluoren-9-ones. researchgate.netnih.gov This transformation highlights the utility of 2-iodobiphenyl (B1664525) systems in constructing complex aromatic frameworks. Furthermore, palladium-catalyzed [4+3] decarboxylative annulation reactions of 2-iodobiphenyls have been developed to synthesize tribenzo chem-station.comannulenes, demonstrating the versatility of this substrate in forming larger ring systems. researchgate.net

| Starting Material | Coupling Partner/Reagent | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Iodobiphenyl | Vinylene Carbonate | Pd(OAc)₂ | Fluoren-9-one | researchgate.netnih.gov |

| 2-Iodobiphenyl | 2-(2-halophenyl)acrylic acids | Palladium Catalyst | Tribenzo chem-station.comannulene | researchgate.net |

| 2-Iodobiphenyls | Iodobenzenes | Palladium Catalyst | Triphenylenes | acs.org |

The mechanism of these annulation reactions is believed to proceed through the formation of palladacycle intermediates. In the context of reactions involving carboxylic acids, oxo-palladacycle intermediates are of particular interest. While direct investigation of oxo-palladacycles in the annulation of this compound is not extensively documented in the provided results, related studies on palladium-catalyzed C-H activation and annulation reactions strongly suggest their involvement. For instance, in related systems, a spiro-palladacycle intermediate has been proposed, which is formed through a δ-C-H activation process. researchgate.net The formation of such palladacycles is a critical step that brings the reacting centers into proximity, facilitating the subsequent bond-forming events.

The carboxylic acid group at the 2-position of this compound is not merely a passive substituent; it can actively participate in the reaction, a phenomenon known as neighboring group participation or anchimeric assistance. chem-station.comwikipedia.orgmugberiagangadharmahavidyalaya.ac.inlibretexts.org This participation can occur when the functional group is suitably positioned to interact with the reaction center, influencing the reaction's rate and selectivity. chem-station.commugberiagangadharmahavidyalaya.ac.in

This compound is an excellent substrate for palladium-catalyzed intermolecular cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental methods for constructing C-C bonds. smolecule.com

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used to synthesize biaryl compounds. smolecule.comlibretexts.org The high reactivity of the C-I bond in this compound makes it a suitable coupling partner, and the reaction generally proceeds with high yields. smolecule.com

The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction offers a direct method for the vinylation of the biphenyl (B1667301) scaffold. The use of microwave irradiation can significantly accelerate Heck reactions, even with ultralow concentrations of the transition metal catalyst. scirp.org

| Reaction Type | Substrate | Coupling Partner | Catalyst System | General Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd(0) catalyst, base | Terphenyl-2-carboxylic acid derivative | smolecule.com |

| Heck Reaction | Aryl Iodide (general) | Alkene | Pd catalyst, base | Substituted Alkene | organic-chemistry.org |

The presence of the directing carboxylic acid group in this compound opens up possibilities for C-H activation and functionalization reactions. sigmaaldrich.com Transition metal-catalyzed C-H activation is a powerful strategy for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering high atom economy. sigmaaldrich.comrutgers.edu

C-H Activation and Functionalization Strategies

Non-Palladium Catalyzed Reactions of the Aryl Iodide

While palladium catalysis is dominant, other transition metals can also effectively catalyze reactions involving the aryl iodide of this compound. Copper-catalyzed reactions are particularly prominent.

Copper-Catalyzed Reactions: The carbon-iodine bond is susceptible to copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions. These methods are valuable for forming C-N, C-O, and C-C bonds. beilstein-journals.org For this compound, the aryl iodide can couple with various nucleophiles such as amines, alcohols, and thiols in the presence of a copper catalyst and a suitable ligand. Pyrrole-2-carboxylic acid has been identified as an effective ligand for the copper-catalyzed coupling of primary anilines with aryl halides. mit.edu

Recent advancements have also focused on copper-catalyzed C-H oxidative cyclization of carboxylic acids. rsc.org In such a reaction, a transient benzylic radical could be generated, leading to the reduction of Cu(II) to Cu(I). The resulting carbocation is then trapped by the pendant carboxylate to form a lactone. rsc.org

Below is a table summarizing potential copper-catalyzed reactions for this compound.

| Reaction Type | Nucleophile/Reagent | Catalyst System | Potential Product |

| C-N Coupling | Aniline (B41778) | CuI / Ligand (e.g., Pyrrole-2-carboxylic acid) | 2'-(Phenylamino)biphenyl-2-carboxylic acid |

| C-O Coupling | Phenol (B47542) | CuI / Ligand | 2'-(Phenoxy)biphenyl-2-carboxylic acid |

| C-S Coupling | Thiophenol | CuI / Ligand | 2'-(Phenylthio)biphenyl-2-carboxylic acid |

Other Metal-Catalyzed Reactions: Other transition metals like nickel, ruthenium, and gold can also catalyze transformations of aryl iodides. frontiersin.org Nickel, in particular, has emerged as a cost-effective alternative to palladium for cross-coupling reactions. jepss.in Ru-catalyzed C-H arylation using diaryliodonium salts (which can be formed from aryl iodides) has been reported to proceed via a Ru(II)/Ru(IV) catalytic cycle. frontiersin.org

Radical and Photoredox Mediated Transformations

Radical reactions offer unique reactivity patterns that are complementary to traditional ionic pathways. rsc.org this compound can participate in such reactions through both its aryl iodide and carboxylic acid functionalities.

The carbon-iodine bond is relatively weak and can be cleaved homolytically under thermal or photochemical conditions to generate an aryl radical. More commonly, photoredox catalysis is employed. sioc.ac.cn Using a photocatalyst like an iridium or ruthenium complex, visible light can be used to initiate a single-electron transfer (SET) process. This can lead to the reduction of the aryl iodide to form a radical anion, which then fragments to produce the 2'-(2-carboxyphenyl)phenyl radical. This radical can then engage in various transformations, such as addition to alkenes or arenes. bbhegdecollege.com

Alternatively, the carboxylic acid group can be the source of the radical. libretexts.org Through a process called decarboxylation, the -COOH group is lost as CO2, generating a carbon-centered radical. Photoredox catalysis is particularly effective for this transformation. sioc.ac.cnprinceton.edu The carboxylate, formed by deprotonation of the acid, can be oxidized by an excited photocatalyst to generate a carboxyl radical, which rapidly loses CO2 to form the 2'-iodobiphenyl radical. This radical can then be trapped by various radical acceptors. Dual catalysis systems, combining photoredox catalysis with another catalytic cycle (e.g., nickel or copper), have enabled a wide range of decarboxylative cross-coupling reactions. princeton.edu

Reactions Driven by the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in this compound, it serves as a handle for a variety of important transformations.

Esterification and Amide Formation

Like any carboxylic acid, this compound can be readily converted into its corresponding esters and amides. These reactions are fundamental in organic synthesis, often used for protecting the carboxylic acid or for building larger molecules. youtube.com

Esterification: This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride.

Amide Formation: The direct reaction of a carboxylic acid with an amine is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. dur.ac.uk Therefore, amide bond formation usually requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid. Alternatively, the acid can be converted to an acid chloride (using, for example, thionyl chloride or oxalyl chloride), which then reacts readily with an amine to form the amide. youtube.commdpi.com The formation of primary amides can also be achieved using urea (B33335) in the presence of a catalyst. researchgate.net

The table below outlines common methods for these transformations.

| Transformation | Reagent(s) | Conditions | Product |

| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Reflux | Methyl 2'-iodobiphenyl-2-carboxylate |

| Amide Formation | 1. SOCl₂ 2. Benzylamine | 1. Reflux 2. Base | N-Benzyl-2'-iodobiphenyl-2-carboxamide |

| Amide Formation | Aniline, EDC, HOBt | Room Temperature | N-Phenyl-2'-iodobiphenyl-2-carboxamide |

Decarboxylative Processes (e.g., Decarboxylative Annulation)

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a powerful transformation that converts a stable, readily available functional group into a reactive intermediate, typically a carbanion or a radical. organic-chemistry.orgsioc-journal.cn In the context of this compound, decarboxylative reactions can lead to the formation of new C-C bonds, often in an intramolecular fashion to create polycyclic systems. wikipedia.org

Decarboxylative Annulation: This is a particularly elegant strategy where the decarboxylation event triggers a cyclization. For this compound, a palladium or copper catalyst can facilitate a decarboxylative coupling. lookchem.com For instance, a palladium-catalyzed process could involve the formation of a 2'-iodobiphenyl organometallic species via decarboxylation, which then undergoes an intramolecular C-H activation or coupling with the iodide on the other ring to form a fluorenone or other fused systems. A palladium-catalyzed decarbonylative/decarboxylative [4+2] annulation of phthalic anhydrides with cyclic iodonium (B1229267) salts has been shown to produce triphenylenes, highlighting the potential for complex constructions. rsc.org

Copper(II)-mediated decarboxylative annulation reactions have also been developed, which proceed through a single-electron transfer mechanism to generate radical intermediates that drive the cyclization. nih.gov The combination of the carboxylic acid and the aryl iodide in this compound provides a unique opportunity for designing novel decarboxylative annulation strategies to access complex aromatic scaffolds.

Conversion to Carboxylic Acid Derivatives (e.g., acyl halides, anhydrides)

The carboxylic acid functional group of this compound can be readily converted into more reactive derivatives, such as acyl halides and acid anhydrides, through nucleophilic acyl substitution. orgoreview.comorgoreview.com These derivatives serve as versatile intermediates in organic synthesis. The conversion relies on transforming the hydroxyl (-OH) group, which is a poor leaving group, into a species that can be easily displaced by a nucleophile. orgoreview.comlibretexts.org

Acyl Halide Formation: The synthesis of 2'-Iodobiphenyl-2-carbonyl halides is typically achieved using specific halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the corresponding acyl chloride. orgoreview.comorgoreview.com Similarly, phosphorus tribromide (PBr₃) or phosphorus pentachloride (PCl₅) can be used to generate the acyl bromide and acyl chloride, respectively. orgoreview.comsavemyexams.com

The mechanism with thionyl chloride begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl₂. orgoreview.comorgoreview.com This is followed by the elimination of a chloride ion and deprotonation to form a reactive chlorosulfite intermediate. orgoreview.comorgoreview.com This intermediate is highly susceptible to nucleophilic attack by the released chloride ion at the carbonyl carbon, leading to the formation of the acyl chloride, sulfur dioxide (SO₂), and another chloride ion. orgoreview.com

Acid Anhydride Formation: Acid anhydrides of this compound can be formed, although direct dehydration is often difficult for acyclic anhydrides. latech.eduuobabylon.edu.iq A common method involves the reaction of an acyl halide, such as 2'-Iodobiphenyl-2-carbonyl chloride, with the sodium salt of the carboxylic acid (sodium 2'-iodobiphenyl-2-carboxylate). uobabylon.edu.iqlibretexts.org Symmetrical anhydrides can also be prepared by heating the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). uobabylon.edu.iq The reactivity of carboxylic acid derivatives follows the order: acyl halides > anhydrides > esters > amides, which is dictated by the stability of the leaving group. orgoreview.comtransformationtutoring.com

| Starting Material | Reagent | Product Derivative | Reaction Type |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 2'-Iodobiphenyl-2-carbonyl chloride | Nucleophilic Acyl Substitution orgoreview.com |

| This compound | Phosphorus tribromide (PBr₃) | 2'-Iodobiphenyl-2-carbonyl bromide | Nucleophilic Acyl Substitution orgoreview.com |

| This compound | Phosphorus pentachloride (PCl₅) | 2'-Iodobiphenyl-2-carbonyl chloride | Nucleophilic Acyl Substitution savemyexams.com |

| 2'-Iodobiphenyl-2-carbonyl chloride + Sodium 2'-iodobiphenyl-2-carboxylate | Pyridine (catalyst) | 2'-Iodobiphenyl-2-carboxylic anhydride | Nucleophilic Acyl Substitution uobabylon.edu.iq |

Intramolecular Cyclization Reactions of the Biphenyl Core

The unique bifunctional nature of this compound, possessing both a carboxylic acid and an iodo-substituted aromatic ring in proximity, allows for various intramolecular cyclization reactions. These reactions are powerful tools for synthesizing polycyclic aromatic compounds.

Acid-Catalyzed Cyclization to Fluorenone Derivatives

The synthesis of fluorenones, a class of compounds with significant applications in materials and medicinal chemistry, can be achieved via the intramolecular cyclization of biphenyl-2-carboxylic acid derivatives. researchgate.net This transformation is typically facilitated under strong acid catalysis. chemrxiv.orgsci-hub.se The reaction involves the cyclization of 2-phenylbenzoic acids (like this compound) in the presence of strong acids such as sulfuric acid or polyphosphoric acid (PPA), leading to the formation of the corresponding fluorenone skeleton. sci-hub.se

| Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Phenylbenzoic acid | Sulfuric acid (H₂SO₄) | Fluorenone | sci-hub.se |

| 2-Phenylbenzoic acid | Polyphosphoric acid (PPA) | Fluorenone | sci-hub.se |

| Alkyl esters of biphenyl-2-carboxylic acid | Strong acid | Fluorenone | chemrxiv.org |

The established mechanism for the acid-catalyzed cyclization of biphenyl-2-carboxylic acid esters to fluorenones proceeds through an acid-catalyzed acyl-oxygen cleavage. chemrxiv.org The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (or its ester derivative). This protonation significantly increases the electrophilicity of the carbonyl carbon. libretexts.org The electron-rich, adjacent phenyl ring then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This step involves the cleavage of the acyl-oxygen bond and the formation of a new carbon-carbon bond, leading to the cyclized intermediate.

The core of the cyclization is an intramolecular aromatic electrophilic substitution (EAS) reaction. chemrxiv.orgnumberanalytics.com The general mechanism for EAS involves two primary steps. masterorganicchemistry.com First, the aromatic ring (the nucleophile) attacks the electrophile—in this case, the protonated carbonyl carbon—disrupting the ring's aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.compressbooks.pub In the second, rapid step, a proton is eliminated from the carbon atom that formed the new bond, restoring the aromaticity of the system and yielding the final fluorenone product. masterorganicchemistry.com The rate-determining step is the initial attack that disrupts aromaticity. masterorganicchemistry.com

Electrophilic Cyclization to Benzocoumarins

An alternative cyclization pathway for biphenyl-2-carboxylic acid derivatives involves an electrophilic attack on the iodo-substituted ring, leading to the formation of lactones, specifically benzocoumarins (dibenzo-α-pyrones). The reaction of silver salts of biphenyl-2-carboxylic acid with iodine, for example, yields 3,4-benzocoumarins in a process that appears to be an electrophilic cyclization. rsc.org This type of C-H functionalization followed by C-O cyclization is a recognized strategy for synthesizing these lactones. researchgate.net

Synergistic Reactivity Between Iodine and Carboxylic Acid Groups

The unique architecture of this compound, where an iodine atom and a carboxylic acid group are positioned on adjacent phenyl rings at the ortho-positions, gives rise to distinct synergistic reactivity. This proximity facilitates intramolecular reactions that are not readily observed in analogs where these functional groups are absent or differently positioned. The interplay between the nucleophilic character of the carboxyl group (or its conjugate base) and the ability of the iodinated ring to participate in cyclization reactions governs the compound's chemical behavior, primarily leading to the formation of heterocyclic structures.

The most significant manifestation of this synergy is the intramolecular cyclization to form a δ-lactone, specifically the tetracyclic compound dibenzo[b,d]pyran-6-one. This transformation represents an efficient pathway for constructing this important heterocyclic scaffold, which is present in various pharmacologically relevant natural products. The reaction proceeds through the formation of a new carbon-oxygen bond between the carboxylic acid moiety and the adjacent aromatic ring.

Several mechanistic pathways can achieve this transformation, highlighting the versatile reactivity imparted by the iodo- and carboxyl- functionalities. These pathways include transition-metal-free oxidative cyclizations and metal-catalyzed processes.

Mechanistic Pathways

Oxidative Cyclization: Under transition-metal-free conditions, the oxidative cyclization of this compound and related 2-arylbenzoic acids can be induced. sci-hub.st Electrochemical methods, for instance, can promote this transformation. The reaction is believed to proceed via the generation of a carboxyl radical through anodic oxidation of the corresponding carboxylate anion. This highly reactive intermediate then undergoes an intramolecular radical trapping cyclization to yield the lactone. sci-hub.st Alternatively, chemical oxidants such as N-Iodosuccinimide (NIS) can mediate this type of oxidative lactonization. thieme-connect.com

Metal-Catalyzed Cyclization: Palladium-catalyzed reactions are a well-established method for forming C-O bonds. In the context of this compound, the carboxylic acid can act as a directing group, facilitating a palladium-catalyzed intramolecular C–H activation on the iodinated ring. Subsequent reductive elimination would form the C–O bond of the lactone and regenerate the active palladium catalyst. nih.govuni-kiel.de While the direct intra-annular C-H arylation of biphenyl-2-carboxylic acids can be challenging, the strong predisposition for cyclization underscores the synergistic effect of the ortho-substituents. rsc.org Related syntheses of dibenzo[b,d]pyran-6-ones often employ palladium catalysis with precursors like 2-bromoarylcarboxaldehydes and 2-hydroxyphenylboronic acid, demonstrating the utility of this approach in forming the core structure. chemicalbook.com

The efficiency and selectivity of the lactonization are highly dependent on the chosen reaction conditions. The following table summarizes findings for the synthesis of dibenzo[b,d]pyran-6-one from related biaryl precursors, illustrating the conditions employed for this type of transformation.

Table 1: Research Findings on the Synthesis of Dibenzo[b,d]pyran-6-one via Intramolecular Cyclization

| Precursor | Catalyst/Reagent(s) | Solvent(s) | Conditions | Yield (%) | Reference |

| 2-Arylbenzoic acids | Anodic Oxidation (Transition-metal-free) | Not specified | Constant current | Varies | sci-hub.st |

| 2-Bromoarylcarboxaldehyde & 2-Hydroxyphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | N,N-dimethyl-formamide (DMF) | 90 °C, 4 h | ~91% | chemicalbook.com |

| Aryl ketone O-acetyl oximes & Quinones | [RhCp*Cl₂]₂, AgSbF₆, Benzoic acid | 1,2-Dichloroethane (DCE) | 100 °C, 12 h | 46-83% | nih.gov |

| Aliphatic Carboxylic Acids (General γ-lactonization) | Pd(OAc)₂, β-alanine-derived ligand, Sodium percarbonate | Hexafluoroisopropanol (HFIP) | 80 °C | Varies | uni-kiel.de |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2'-Iodobiphenyl-2-carboxylic acid in solution. By analyzing various NMR experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

The ¹H NMR spectrum of this compound is characterized by distinct regions. The most downfield signal is the acidic proton of the carboxyl group, which typically appears as a broad singlet in the 10.0-12.0 ppm range; its exact chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding. libretexts.org The aromatic region, between 7.0 and 8.5 ppm, displays a complex series of multiplets corresponding to the eight protons on the biphenyl (B1667301) scaffold. oregonstate.edu The substitution pattern, with the carboxylic acid at C2 and the iodine at C2', removes symmetry and makes all eight aromatic protons chemically distinct.

The ¹³C NMR spectrum shows 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The carboxyl carbon is significantly deshielded and appears in the 165-185 ppm region. libretexts.org The carbons of the aromatic rings resonate between approximately 120 and 145 ppm. The carbon atom bonded to the iodine (C2') is expected to be shielded due to the heavy atom effect, appearing at a lower chemical shift (around 90-100 ppm) compared to other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| -COOH | 10.0 - 12.0 (broad s) | 168 - 172 | Carboxylic acid proton and carbon. |

| Aromatic H | 7.2 - 8.2 (m) | 125 - 145 | Complex multiplets for 8 distinct protons. |

| C-COOH | --- | 130 - 133 | Quaternary carbon attached to the carboxyl group. |

| C-I | --- | 95 - 105 | Carbon attached to iodine, shielded. |

| Biphenyl Bridgehead C | --- | 140 - 145 | Quaternary carbons of the C-C bond linking the rings. |

Note: The predicted values are based on typical chemical shift ranges for the functional groups and comparison with related biphenyl structures. oregonstate.edulibretexts.orgrsc.orgcompoundchem.com Exact values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal the coupling networks within each of the aromatic rings. For instance, the proton at C3 would show a cross-peak with the proton at C4, which in turn would couple to the proton at C5, and so on. This allows for the sequential assignment of protons around each ring system. science.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It is a powerful tool for assigning carbon signals based on their known proton assignments. Each aromatic C-H unit would produce a cross-peak, linking the specific proton resonance to its corresponding carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (typically over two or three bonds, ²J or ³J). youtube.com It reveals correlations between protons and carbons that are not directly bonded. For this molecule, HMBC is vital for confirming the biphenyl linkage. For example, a proton on one ring (e.g., H6) should show a correlation to the bridgehead carbon of the other ring (C1'), providing definitive evidence of the C1-C1' bond. Correlations from aromatic protons to the carboxyl carbon would also be expected. sdsu.edu

Table 2: Expected Key 2D NMR Correlations for Connectivity Elucidation

| Technique | Correlating Nuclei | Key Information Provided | Example Expected Correlation |

| COSY | ¹H – ¹H | Shows proton-proton coupling networks within each ring. | H3 ↔ H4; H4' ↔ H5' |

| HSQC | ¹H – ¹³C (1 bond) | Links each proton to its directly attached carbon. | H3 ↔ C3; H4' ↔ C4' |

| HMBC | ¹H – ¹³C (2-3 bonds) | Establishes connectivity across quaternary carbons and between the two rings. | H6 → C1'; H3 → C1 |

Due to steric hindrance from the bulky ortho-substituents (iodine and carboxylic acid), rotation around the C1-C1' bond is restricted. This can lead to the existence of stable rotational isomers (atropisomers). Variable Temperature (VT) NMR is the ideal technique to study this dynamic process. scielo.br

At low temperatures, the rotation around the C-C single bond may be slow on the NMR timescale. This would result in separate, distinct signals for protons that would otherwise be equivalent if rotation were fast (e.g., the protons ortho and meta to the C1-C1' bond on one of the rings). As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the two signals broaden and merge into a single, averaged signal. This is known as the coalescence point. By analyzing the spectra at different temperatures and determining the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the molecule's conformational stability. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₃H₉IO₂), the calculated monoisotopic mass is 323.96473 Da. nih.gov

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry also reveals characteristic fragmentation patterns that offer structural confirmation. nih.gov The molecular ion peak ([M]⁺˙) for an aromatic acid is typically prominent. whitman.edu Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical ([M - OH]⁺) and the loss of the entire carboxyl group ([M - CO₂H]⁺). youtube.commiamioh.edu

Table 3: Key HRMS Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Neutral Loss |

| [C₁₃H₉IO₂]⁺˙ | Molecular Ion | 323.96 | --- |

| [C₁₃H₈IO]⁺ | Acylium ion | 306.96 | •OH (17.00 Da) |

| [C₁₂H₈I]⁺ | 2-Iodobiphenyl (B1664525) radical cation | 278.97 | •CO₂H (45.00 Da) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The Infrared (IR) spectrum of this compound is dominated by features of the carboxylic acid group. echemi.com Due to strong intermolecular hydrogen bonding in the solid state, carboxylic acids typically exist as dimers. This leads to a very broad and characteristic O-H stretching absorption spanning from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org The carbonyl (C=O) stretching vibration appears as a strong, sharp band. For an aromatic carboxylic acid dimer, this band is typically found around 1710 cm⁻¹; its frequency is lowered from that of a saturated acid due to conjugation with the aromatic ring. libretexts.org

Raman spectroscopy provides complementary information. While the polar O-H and C=O bonds give strong IR signals, the non-polar C=C stretching vibrations of the aromatic rings are typically strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. researchgate.net The C-I stretch, which is often weak in the IR, should also be observable in the Raman spectrum at lower frequencies.

Table 4: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded dimer) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C=O stretch (conjugated dimer) | ~1710 | ~1710 | Strong (IR), Medium (Raman) |

| Aromatic C=C stretch | 1580 - 1620 | 1580 - 1620 | Medium (IR), Strong (Raman) |

| C-O stretch | 1210 - 1320 | Weak | Strong (IR) |

| O-H bend (out-of-plane) | ~920 | Weak | Broad, Medium (IR) |

| C-I stretch | ~500 - 600 | ~500 - 600 | Weak (IR), Medium (Raman) |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles. nih.gov

An SCXRD analysis of this compound would provide several key structural insights. Firstly, it would confirm the atomic connectivity. Secondly, it would reveal the solid-state conformation, most notably the dihedral angle between the two phenyl rings, which is dictated by the balance between steric hindrance of the ortho substituents and the electronic effects of conjugation. Thirdly, it would elucidate the intermolecular interactions that define the crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, linking two molecules together in a centrosymmetric fashion. This analysis would provide precise measurements of the O-H···O hydrogen bond distances and angles, confirming the dimeric structure suggested by IR spectroscopy. mdpi.com

Theoretical and Computational Chemistry Studies on 2 Iodobiphenyl 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic structure and properties of molecules. DFT methods, such as those employing the B3LYP functional, are adept at calculating molecular geometries, orbital energies, and the electronic properties that govern chemical reactivity. For complex organic molecules, DFT provides a reliable framework for detailed analysis. mdpi.comkarazin.ua

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For 2'-Iodobiphenyl-2-carboxylic acid, this process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined in this process.

In biphenyl (B1667301) systems, the energetic balance is often a subtle interplay between the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric repulsion between ortho-substituents, which favors a twisted conformation. ic.ac.uk For this compound, a twisted geometry is expected to be the global minimum. Furthermore, the orientation of the carboxylic acid group itself (syn vs. anti) presents another layer of conformational complexity that can be thoroughly investigated. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Lowest Energy Conformer) Note: These are representative values for a twisted biphenyl system based on DFT calculations.

| Parameter | Value |

|---|---|

| C-C (Inter-ring) Bond Length | ~1.49 Å |

| C-I Bond Length | ~2.10 Å |

| C-C=O Bond Angle | ~122° |

| Phenyl-Phenyl Dihedral Angle | ~60-70° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. wikipedia.orgphyschemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgphyschemres.org A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, DFT calculations can visualize the spatial distribution of these orbitals. The HOMO is typically localized on the electron-rich parts of the molecule, likely the π-system of the biphenyl rings. The LUMO, conversely, is often distributed over the electron-withdrawing carboxylic acid group and the carbon atom bonded to the electronegative iodine, indicating these are the likely sites for nucleophilic attack. nih.govmdpi.com

Table 2: Calculated Frontier Molecular Orbital Properties Note: Values are illustrative and based on typical DFT results for similar aromatic compounds.

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

Prediction of Reactivity and Selectivity via Reactivity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices derived from the molecule's electronic structure. These descriptors help predict how a molecule will behave in a chemical reaction. mdpi.com

Global Reactivity Descriptors: These indices describe the reactivity of the molecule as a whole.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons. mdpi.comnih.gov

Local Reactivity Descriptors: These indices, such as Fukui functions, pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack. mdpi.comnih.gov

By calculating these indices for this compound, one can predict that the carboxylic acid group and the iodinated carbon are likely electrophilic sites, while the phenyl rings are the primary nucleophilic regions.

Table 3: Conceptual DFT Reactivity Indices Note: Values are representative for illustrative purposes.

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 3.2 eV |

Mechanistic Pathway Elucidation of Catalytic Cycles

This compound is a valuable substrate in transition metal-catalyzed reactions, particularly those involving palladium. rsc.orgresearchgate.netresearchgate.netnih.gov DFT calculations are indispensable for elucidating the complex mechanisms of these catalytic cycles, allowing for a step-by-step analysis of the reaction pathway.

A catalytic cycle is composed of several elementary steps, such as oxidative addition, reductive elimination, and migratory insertion. Each step proceeds through a high-energy transition state (TS). DFT can be used to locate the geometry of these transition states and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy barrier, which determines the rate of that particular step.

Reactions are almost always performed in a solvent, which can have a profound effect on the reaction mechanism and energetics. chemrxiv.org Computational models can account for these effects using implicit or explicit solvation models. rsc.orgstackexchange.com

Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous dielectric medium. rsc.org They are computationally efficient and capture the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states. chemrxiv.orgrsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but is necessary when specific interactions, like hydrogen bonding between the solvent and the substrate's carboxylic acid group, play a critical role. stackexchange.com

DFT calculations incorporating these models can predict how changing the solvent will alter the activation energy barriers of a catalytic cycle. For instance, a polar solvent might preferentially stabilize a polar transition state, thereby accelerating the reaction rate compared to a nonpolar solvent. Additives, such as bases or ligands, can also be explicitly modeled to understand their role in facilitating specific steps of the catalytic cycle.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.net It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state properties. fz-juelich.de TD-DFT is particularly effective for calculating UV-Vis absorption spectra by predicting the energies of electronic transitions from the ground state to various excited states. osti.gov

For this compound, a TD-DFT analysis would provide critical insights into its photophysical behavior. The calculations would involve optimizing the molecule's ground-state geometry using DFT, followed by TD-DFT calculations to determine the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. These transitions typically involve the promotion of an electron from an occupied molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to an unoccupied one (like the Lowest Unoccupied Molecular Orbital, LUMO).

The resulting data would allow for the theoretical prediction of the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). Furthermore, analysis of the molecular orbitals involved in these transitions would reveal their character, such as π→π* or n→π* transitions, which are crucial for understanding the molecule's reactivity and potential applications in areas like photochemistry or materials science.

Table 1: Hypothetical TD-DFT Results for this compound This table illustrates the type of data that would be generated from a TD-DFT study. The values presented are hypothetical and for demonstrative purposes only.

| Excitation State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.85 | 322 | 0.15 | HOMO → LUMO (π→π) |

| S2 | 4.20 | 295 | 0.08 | HOMO-1 → LUMO (π→π) |

| S3 | 4.55 | 272 | 0.21 | HOMO → LUMO+1 (π→π) |

| S4 | 4.98 | 249 | 0.03 | HOMO-2 → LUMO (n→π) |

Data is for illustrative purposes and does not represent published experimental or computational results.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and thermodynamic properties. semanticscholar.org

An MD simulation of this compound, likely in a solvent like water or an organic solvent, would offer insights into its dynamic behavior that are inaccessible through static quantum chemical calculations. Such a simulation could reveal:

Conformational Dynamics: How the dihedral angle between the phenyl rings fluctuates over time, and the energy barriers associated with rotation around the central C-C bond.

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carboxylic acid group and the lipophilic iodobiphenyl backbone. This is crucial for understanding its solubility and reactivity in solution.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules, or between two molecules of this compound to form dimers.

Table 3: Hypothetical Output from a Molecular Dynamics Simulation of this compound in Water This table illustrates potential averaged properties obtained from an MD simulation.

| Property | Simulated Value |

| Average Phenyl Ring Dihedral Angle (°) | 57.3 ± 5.2 |

| Solvent Accessible Surface Area (Ų) | 255.4 |

| Radial Distribution Function g(r) for O(acid)-H(water) at first peak | 2.8 at 1.8 Å |

| Number of Hydrogen Bonds with Solvent (Average) | 3.1 |

Data is for illustrative purposes and does not represent published experimental or computational results.

Synthesis and Research Utility of Derivatives of 2 Iodobiphenyl 2 Carboxylic Acid

Functionalization of the Carboxylic Acid Group

The carboxylic acid group is a primary site for modification, allowing for the introduction of various functionalities through well-established chemical transformations. These modifications can alter the steric and electronic properties of the molecule, serving as a basis for creating libraries of compounds for further research.

The conversion of the carboxylic acid group of 2'-Iodobiphenyl-2-carboxylic acid into ester and amide derivatives is a fundamental strategy for creating new compounds. These derivatives are not only important final products but also serve as key intermediates for further transformations.

Esterification: The synthesis of esters from this compound can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a common approach, especially when using simple alcohols like methanol (B129727) or ethanol (B145695) which can serve as the solvent. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Alternative methods suitable for more sensitive substrates or complex alcohols include Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or activation of the carboxylic acid by converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.com

Amidation: The formation of amides from this compound is crucial for building molecules with potential biological activity, as the amide bond is a cornerstone of peptide and medicinal chemistry. nih.gov While the direct thermal condensation of a carboxylic acid and an amine at high temperatures (›100 °C) can form an amide by driving off water, this method is often limited in scope. libretexts.org More commonly, coupling reagents are employed to facilitate the reaction under milder conditions. A wide variety of such reagents exist, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). Another effective method involves the use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), which can promote direct amidation between a carboxylic acid and an amine, often with simplified purification. nih.gov A general procedure using this borate reagent involves stirring the carboxylic acid, an amine, and the reagent in a solvent like acetonitrile (B52724) at elevated temperatures. nih.gov For example, a substituted benzoic acid can be converted to the corresponding benzamide (B126) by first treating it with oxalyl chloride to form the acyl chloride, followed by reaction with an amine source like ammonium (B1175870) carbonate. rsc.org

| Transformation | Reagent(s) | Description | Reference(s) |

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification; suitable for simple alcohols used in excess. | masterorganicchemistry.com |

| Esterification | Alcohol, DCC, DMAP | Steglich Esterification; mild conditions suitable for acid-sensitive substrates. | commonorganicchemistry.com |

| Esterification | 1. SOCl₂ or (COCl)₂2. Alcohol | Two-step process via an intermediate acyl chloride. | commonorganicchemistry.com |

| Amidation | Amine, Heat (>100 °C) | Direct thermal condensation, driving off water. | libretexts.org |

| Amidation | Amine, B(OCH₂CF₃)₃ | Direct amidation promoted by a borate ester reagent. | nih.gov |

| Amidation | 1. (COCl)₂2. Amine or NH₄₂CO₃ | Two-step process via an intermediate acyl chloride, useful for generating benzamides. | rsc.org |

The reduction of the carboxylic acid functionality provides access to the corresponding primary alcohols and aldehydes, which are valuable synthetic intermediates.

Reduction to Alcohols: Complete reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, (2'-iodobiphenyl-2-yl)methanol, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a classic and highly effective reagent for this transformation, typically performed in an ethereal solvent like THF followed by an aqueous workup. A milder alternative involves catalytic hydrogenation. For instance, carboxylic acids can be reduced to alcohols using molecular hydrogen (H₂) over a palladium on carbon (Pd/C) catalyst, sometimes requiring an additive or specific solvent systems. acs.org

Reduction to Aldehydes: The selective partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because the aldehyde product is typically more reactive than the starting acid. oup.com Direct reduction with common hydrides often leads to over-reduction to the alcohol. However, several modern methods have been developed to achieve this selectively. These include:

Catalytic Hydrosilylation: Manganese-catalyzed hydrosilylation using triethylsilane under UV irradiation can reduce carboxylic acids to disilylacetals, which are then hydrolyzed to aldehydes upon acidic workup. rsc.org Similarly, photoredox catalysis with a hydrosilane reductant can achieve the direct conversion of carboxylic acids to aldehydes under mild conditions. rsc.org Ruthenium catalysts with bifunctional organosilanes like 1,2-bis(dimethylsilyl)benzene (B94053) also facilitate this transformation via a cyclic disilylacetal intermediate. oup.com

Catalytic Hydrogenation: Under carefully controlled conditions, catalytic hydrogenation with H₂ over a Pd/C catalyst can be stopped at the aldehyde stage. acs.org

Borane and Alane Reagents: Specialized reagents like thexylborane or certain alane derivatives can selectively reduce carboxylic acids to the aldehyde level. oup.com

| Target Product | Reagent(s) | Method | Reference(s) |

| Primary Alcohol | LiAlH₄ | Hydride Reduction | acs.org |

| Primary Alcohol | H₂, Pd/C | Catalytic Hydrogenation | acs.org |

| Aldehyde | Hydrosilane, Mn catalyst, UV | Catalytic Hydrosilylation | rsc.org |

| Aldehyde | Hydrosilane, Photoredox catalyst | Visible-light Photoredox Catalysis | rsc.org |

| Aldehyde | 1,2-Bis(dimethylsilyl)benzene, Ru catalyst | Catalytic Hydrosilylation | oup.com |

| Aldehyde | H₂, Pd/C | Controlled Catalytic Hydrogenation | acs.org |

Transformation of the Aryl Iodide Moiety

The carbon-iodine bond in the 2'-position is a key functional handle for extensive modification of the biphenyl (B1667301) skeleton, primarily through transition metal-catalyzed cross-coupling reactions.

The aryl iodide group is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions due to the relatively low C–I bond strength, which facilitates oxidative addition to the metal center. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2'-position. By first protecting or modifying the carboxylic acid group (e.g., as an ester), these coupling reactions can be performed efficiently.

Key cross-coupling reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form new biaryl or styrenyl derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

For instance, palladium-catalyzed coupling of 2-iodobiphenyls with biphenylene (B1199973) has been used to construct unsymmetrically substituted tetraphenylene (B3251814) frameworks through a C-H activation mechanism. bohrium.com This highlights the utility of the iodo-group in directing complex bond formations. bohrium.com

While the aryl iodide is highly reactive, it may be desirable to convert it to a different halogen for reasons of stability, cost, or to tune reactivity for subsequent steps. Such transformations are known as halogen exchange (halex) reactions. frontiersin.org

The Finkelstein reaction, classically used for alkyl halides, has been adapted for aryl halides, typically requiring metal catalysis. frontiersin.orgwikipedia.org For example, aryl iodides can be converted to the corresponding aryl bromides or chlorides. Copper(I) salts are often used to catalyze the exchange between an aryl iodide and a halide source. frontiersin.org Conversely, an aryl bromide can be converted to an aryl iodide using sodium iodide and a copper catalyst, demonstrating the reversibility and utility of these transformations. frontiersin.org

Another approach is a halogen-metal exchange followed by quenching with an electrophilic halogen source. For example, treatment of an aryl iodide with an organolithium reagent (like n-BuLi or t-BuLi) or a Grignard reagent (like iPrMgCl·LiCl) at low temperatures can generate an aryllithium or arylmagnesium species. researchgate.netbeilstein-journals.orgnih.gov This intermediate can then be reacted with a source of bromine (e.g., Br₂, C₂Br₂Cl₄) or chlorine (e.g., Cl₂, CCl₄, hexachloroethane) to furnish the corresponding 2'-bromo- or 2'-chloro-biphenyl derivative. Direct electrophilic bromination of a biphenyl ring is also possible using reagents like N-bromosuccinimide (NBS). google.com

Modification and Expansion of the Biphenyl Core

The true synthetic power of this compound and its derivatives is realized in reactions that modify and expand the core biphenyl structure, leading to the formation of polycyclic and heterocyclic ring systems. These intramolecular reactions leverage the proximity of the two functional groups on adjacent rings.

A powerful strategy involves an initial cross-coupling reaction at the iodide position, followed by an intramolecular cyclization. For example, a Suzuki coupling of 2,2'-diiodobiphenyl (B1330377) with (1H-inden-2-yl)boronic acid, followed by an intramolecular Heck reaction, has been used to synthesize complex polycyclic spiro-fluorene derivatives. rsc.org This demonstrates a pathway where the initial biphenyl scaffold is elaborated into a much larger, rigid structure. rsc.org

Furthermore, the iodo and carboxylic acid groups can be used as synthetic handles to build fused ring systems. This is typically achieved by first converting one of the groups into a different functionality that can then react with the other.

Phenanthridine (B189435) Synthesis: The aryl iodide can be converted to an amino group via a Buchwald-Hartwig amination. The resulting 2'-aminobiphenyl-2-carboxylic acid can then undergo spontaneous or acid-catalyzed dehydration (lactamization) to form a phenanthridone skeleton. acs.org Subsequent reduction can yield the parent phenanthridine.

Dibenzofuran Synthesis: The aryl iodide can be converted to a hydroxyl group, for example, via a boronic acid intermediate and subsequent oxidation. The resulting 2'-hydroxybiphenyl-2-carboxylic acid can undergo an intramolecular esterification (lactonization) to form a dibenzo[b,d]furan-6-one ring system. A related intramolecular C-O coupling has been demonstrated for 2'-bromobiphenyl-2-carboxylic acid. uni-hannover.de

These cyclization strategies transform the flexible biphenyl core into rigid, planar, or helical structures, which are of significant interest in materials science and medicinal chemistry.

Regioselective Aromatic Substitution Reactions

The term "regioselective aromatic substitution" refers to chemical reactions where a substituent is introduced at a specific position on an aromatic ring. In the context of this compound and its precursors, achieving regioselectivity is crucial for the synthesis of well-defined final products. The directing effects of the existing functional groups—the carboxylic acid and the iodine atom—play a pivotal role in determining the outcome of electrophilic aromatic substitution reactions.

The carboxylic acid group is an electron-withdrawing group and a meta-director, deactivating the ring to which it is attached towards electrophilic attack. Conversely, the iodine atom is a deactivating but ortho-, para-directing group. These opposing influences can be exploited to control the position of incoming substituents. For instance, electrophilic iodination of biphenyl-2-carboxylic acid using reagents like iodine monochloride (ICl) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) can be directed to the 4'-position of the adjacent ring.

Furthermore, the iodine atom itself can be replaced through various substitution reactions. This versatility allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of the this compound scaffold.

Synthesis of Fused Polycyclic Aromatic Hydrocarbons (e.g., Tribenzobeilstein-journals.organnulenes)

Fused polycyclic aromatic hydrocarbons (PAHs) are molecules composed of three or more fused aromatic rings. These compounds are of significant interest due to their unique electronic and photophysical properties. This compound and its derivatives serve as excellent precursors for the synthesis of complex, heptagon-embedded PAHs, such as tribenzo beilstein-journals.organnulenes.

A notable method involves a palladium-catalyzed [4+3] decarboxylative annulation of 2-iodobiphenyls with 2-(2-halophenyl)acrylic acids. researchgate.net This reaction proceeds through a C-H activation and decarboxylation process, efficiently assembling the tribenzo beilstein-journals.organnulene core. An alternative [2+2+3] decarboxylative annulation strategy has also been developed, utilizing readily available 1,2-halobenzenes, phenylboronic acids, and 2-(2-halophenyl)acrylic acids to construct the same tribenzo beilstein-journals.organnulene framework. researchgate.net These methods highlight the importance of the 2-iodobiphenyl (B1664525) moiety in constructing challenging seven-membered ring systems within a larger polycyclic structure.

This compound as a Versatile Building Block in Organic Synthesis

The strategic placement of the iodo and carboxylic acid groups makes this compound an exceptionally versatile building block in organic synthesis, enabling the construction of a wide variety of complex molecular architectures.

Precursor for Fluorenes and Fluorenones

Fluorenes and their oxidized counterparts, fluorenones, are important classes of compounds with applications in materials science and medicinal chemistry. The intramolecular cyclization of this compound derivatives is a common strategy for synthesizing these five-membered ring systems.

One approach involves the cyclization of 2-phenylbenzoic acids in the presence of strong acids like sulfuric acid or polyphosphoric acid (PPA) to yield fluorenones. researchgate.net More advanced methods utilize transition-metal catalysis. For example, a palladium-catalyzed dual C-C bond formation sequence starting from 2-iodobiphenyls and dibromomethane (B42720) (CH₂Br₂) provides a facile and efficient route to a range of fluorene (B118485) derivatives under relatively mild conditions. The reaction is believed to proceed through key dibenzopalladacyclopentadiene intermediates formed via C-H activation.

Scaffold for Heterocyclic Compound Synthesis (e.g., Azepines, Carbazole, Dibenzothiophene)

The utility of this compound extends to the synthesis of various heterocyclic compounds, where one or more carbon atoms in a ring are replaced by a heteroatom such as nitrogen or sulfur.

Azepines: Dibenzo[b,f]azepines, which feature a seven-membered ring fused to two benzene (B151609) rings, are significant structural motifs in pharmaceuticals. A novel and straightforward approach for the synthesis of tribenzo[b,d,f]azepines has been developed starting from 2-iodobiphenyls and 2-bromoanilines. researchgate.net This reaction proceeds via a cascade intermolecular palladium-catalyzed C-H activation/dual coupling reaction, affording a wide range of these azepine derivatives in good to excellent yields. researchgate.net

Carbazoles: Carbazoles are nitrogen-containing heterocycles with important applications as dyes and photoelectric materials. A facile and efficient method for synthesizing carbazoles involves the palladium-catalyzed reaction of 2-iodobiphenyls with diaziridinone. labxing.com This reaction proceeds through a tandem C-H activation and dual C-N bond formation sequence, with a palladacycle acting as a key intermediate. labxing.com The reaction conditions can be optimized by screening different bases and solvents, as shown in the table below.

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | DMF | 44 |

| 2 | Li₂CO₃ | DMF | Lower Yield |

| 3 | Na₂CO₃ | DMF | Lower Yield |

| 4 | Cs₂CO₃ | DMF | 53 |

| 5 | Cs₂CO₃ | DMA | 53 |

| 6 | Cs₂CO₃ | Dioxane | No Reaction |

| 7 | Cs₂CO₃ | Toluene | No Reaction |

| 8 | Cs₂CO₃ | NMP | Trace |

Dibenzothiophenes: These sulfur-containing heterocycles are found in organic photoactive compounds, dyes, and pharmaceuticals. sioc-journal.cn While direct synthesis from this compound is less commonly reported, general methods for dibenzothiophene (B1670422) synthesis often rely on precursors that can be derived from it. sioc-journal.cnsioc-journal.cn For instance, transition-metal-catalyzed cyclization reactions of biphenyl-2-thiols or 2-iodo-2'-mercaptobiphenyls are powerful strategies for constructing the dibenzothiophene core. osaka-u.ac.jp The this compound scaffold can be readily converted into these necessary precursors.

Chiral Scaffold Development for Asymmetric Synthesis

The development of chiral scaffolds is of paramount importance in asymmetric synthesis, which aims to produce enantiomerically pure compounds. Due to restricted rotation around the single bond connecting the two phenyl rings (atropisomerism), appropriately substituted biphenyls can be chiral. acs.org 6,6'-Dinitro-2,2'-diphenic acid was one of the first examples of a resolved atropisomeric biphenyl. acs.org

The this compound framework holds significant potential for the development of novel chiral ligands and catalysts. The presence of substituents at the 2 and 2' positions can create a high barrier to rotation, leading to stable atropisomers. A highly efficient copper-catalyzed asymmetric halogenation of cyclic diaryliodonium salts has been developed to access a wide range of axially chiral 2,2'-dihalobiaryls with excellent enantioselectivities. acs.org These chiral dihalobiaryls are versatile intermediates that can be transformed into various enantiopure chiral ligands, including dicarboxylic acids, by treatment with n-butyllithium (nBuLi) and carbon dioxide (CO₂). acs.org This demonstrates a viable pathway to chiral derivatives from a scaffold related to this compound, which could be instrumental in asymmetric catalysis. nih.govrsc.org

Building Block for DNA-Encoded Libraries (DEL) and Parallel Synthesis

DNA-Encoded Libraries (DELs) have emerged as a powerful technology in drug discovery, allowing for the synthesis and screening of vast numbers of compounds simultaneously. The technology relies on the use of building blocks that are compatible with DNA and the enzymatic reactions used for library construction.

Carboxylic acids are a cornerstone of DEL synthesis, frequently used in the initial step to couple building blocks to an amine-functionalized DNA headpiece via amide bond formation. This compound is an attractive building block for DELs due to its bifunctional nature. The carboxylic acid moiety provides the handle for attachment to the DNA tag, while the iodine atom serves as a versatile anchor for further diversification through DNA-compatible cross-coupling reactions, such as the Suzuki-Miyaura coupling. The structural rigidity and three-dimensional character of the biphenyl scaffold can also be advantageous in exploring diverse chemical space and identifying potent protein binders. The development of robust, DNA-compatible reactions is crucial for expanding the scope and diversity of these libraries.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthetic Routes and Green Chemistry Approaches

The synthesis of 2'-Iodobiphenyl-2-carboxylic acid and related compounds is undergoing a green transformation, moving away from traditional methods that often rely on harsh conditions and hazardous reagents. Research is now focused on sustainable pathways that minimize environmental impact, improve energy efficiency, and utilize renewable resources.

Key green chemistry approaches being explored include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques accelerate chemical reactions, often leading to higher yields in shorter timeframes and reducing solvent usage. researchgate.net Microwave-assisted organic synthesis, in particular, offers significant enhancements in reaction rates and product yields, making it an eco-friendly alternative. researchgate.net

Solvent-Free and Mechanochemical Methods: Grinding and milling techniques represent a shift towards solvent-free synthesis, reducing waste and simplifying purification processes. researchgate.netnih.gov These mechanochemical methods are being optimized for reactions like the synthesis of N-substituted amines, offering short reaction times at room temperature and high yields without the need for column chromatography. nih.gov

Electrocarboxylation: This method utilizes electricity to drive the fixation of carbon dioxide (CO₂) into organic molecules to produce carboxylic acids. nih.gov It represents a promising sustainable route, directly converting a greenhouse gas into a valuable chemical feedstock under relatively mild conditions. nih.gov

Catalytic CO₂ Fixation: Novel catalytic systems, such as those based on nickel, have demonstrated the ability to carboxylate substrates like simple alcohols and alkyl bromides using CO₂. rsc.org This approach provides a direct pathway to carboxylic acids from abundant starting materials. rsc.org

The well-established Suzuki-Miyaura cross-coupling, a primary method for synthesizing the biphenyl (B1667301) backbone, is also being adapted to greener conditions. This includes using water as a solvent, employing phase-transfer catalysts, and utilizing highly efficient palladium catalysts at very low loadings.

Exploration of Novel Catalytic Systems for Transformations

The development of innovative catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Research is active in discovering catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, remain central to biphenyl synthesis. researchgate.netnih.gov However, the focus is shifting towards more advanced and efficient catalytic systems. For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) are widely used, but newer systems involving palladium on carbon (Pd/C) or those utilizing specific phosphine (B1218219) ligands like SPhos and XPhos are being developed to improve reactivity and yield. chemrxiv.org

Beyond palladium, other transition metals are being explored for unique transformations of carboxylic acids. Rhenium(V) complexes, for example, have been reported as highly effective precatalysts for the chemoselective transformation of carboxylic acid groups into other functionalities, such as functionalized alcohols, through a combination of α-C–H bond functionalization, hydrogenation, and hydrogenolysis. researchgate.net

The table below summarizes some of the catalytic systems relevant to the synthesis and transformation of biphenyl carboxylic acids.

| Catalyst System | Reaction Type | Key Features | Typical Yields (%) | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | Suzuki-Miyaura Coupling | Standard conditions for biphenyl synthesis. | Good | nih.gov |

| Pd₂(dba)₃ / SPhos | Suzuki-Miyaura Coupling | High efficiency for fluorinated biphenyl synthesis. | Up to 99% | chemrxiv.org |

| Copper-catalyzed | C-N Bond Formation | Used for oxidative formation of phenanthridine (B189435) derivatives from biaryl-2-carbonitriles. | Not specified | chemrxiv.org |

| Rhenium(V) Complexes | Carboxylic Acid Transformation | High chemoselectivity for converting CAs to functionalized alcohols. | Not specified | researchgate.net |

| Nickel-based Catalysts | Carboxylation with CO₂ | Enables carboxylation of challenging substrates like alkyl alcohols. | Not specified | rsc.org |

This table is generated based on available data and may not be exhaustive.

Advanced In-Situ Spectroscopic Monitoring of Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow chemists to observe reactions in real-time, identifying transient intermediates and elucidating complex catalytic cycles without altering the reaction environment.

For the synthesis of this compound, which often involves Suzuki-Miyaura or Sandmeyer reactions, these techniques are invaluable.

In-situ Raman and SERS: Raman spectroscopy is a powerful tool for monitoring reaction progress. nih.govspectroscopyonline.comnih.gov For reactions involving catalysts on metallic surfaces, Surface-Enhanced Raman Spectroscopy (SERS) provides significantly enhanced signals. Studies have used bifunctional nanoreactors with both catalytic (e.g., Pd) and plasmonic (e.g., Au) properties to monitor Suzuki-Miyaura reactions in real-time. researchgate.netnih.govacs.org This allows for the direct observation of reactants, intermediates, and products on the catalyst surface, providing conclusive evidence for heterogeneous catalytic pathways. nih.govaip.org

In-situ NMR Spectroscopy: Flow NMR spectroscopy is another key technique for real-time reaction analysis. beilstein-journals.org By integrating a flow cell into an NMR spectrometer, it is possible to monitor the conversion of reactants to products continuously, which is crucial for kinetic studies and the detection of short-lived intermediates. beilstein-journals.org

In-situ EPR and Cyclic Voltammetry: For reactions proceeding through radical intermediates, such as the Sandmeyer reaction, in-situ Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize these radical species directly. researchgate.net When coupled with electrochemical methods like cyclic voltammetry, a detailed picture of the electron transfer steps in the mechanism can be constructed. researchgate.net

These advanced monitoring techniques provide a wealth of data that helps in optimizing reaction conditions, improving yields, and designing more efficient catalysts for the synthesis of this compound.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing conditions, and even designing novel synthetic routes from scratch. acs.orgrsc.org